
Flupropanate
Overview
Description
Flupropanate (2,2,3,3-tetrafluoropropanoic acid) is a fluorinated carboxylic acid herbicide first developed in the 1960s . It is widely used in Australia and other regions for managing invasive perennial grasses, such as serrated tussock (Nassella trichotoma) and giant rat’s tail grass (Sporobolus pyramidalis), due to its unique residual activity and selectivity . Its mechanism of action (Group J herbicide) involves inhibiting lipid biosynthesis, leading to cellular membrane disruption in susceptible plants .
Preparation Methods
Industrial Synthesis via Cyanide-Tetrafluoroethylene Reaction
Reaction Mechanism and Stoichiometry
The cornerstone of flupropanate production lies in the reaction between tetrafluoroethylene (TFE) and alkali metal cyanides, particularly sodium cyanide (NaCN), in a solvent system comprising water and a monohydric alcohol such as methanol or ethanol . The overall stoichiometry of the reaction is represented as:
2\text{F}4 + \text{NaCN} + 2\text{H}2\text{O} \rightarrow \text{Na}^+ \text{C}3\text{F}4\text{O}2^- + \text{NH}_3
This exothermic process proceeds via a nucleophilic addition mechanism, wherein the cyanide ion attacks the electron-deficient TFE molecule, forming a transient nitrile intermediate. Subsequent hydrolysis of the nitrile group in the presence of water yields the carboxylate salt (this compound) and ammonia as a by-product . The use of alcohol as a co-solvent enhances TFE solubility, accelerates reaction kinetics, and improves yields by stabilizing reactive intermediates .
Optimization of Reaction Conditions
Critical parameters influencing the efficiency of this compound synthesis include temperature, pressure, solvent composition, and reactant ratios. The table below summarizes the operational ranges and optimal conditions derived from experimental data :
Table 1: Key Reaction Parameters for this compound Synthesis
Parameter | Range | Optimal Condition |
---|---|---|
Temperature | 15–125°C | 40–100°C |
Pressure | 103–6900 kPa | 345–2070 kPa |
Water:Cyanide Molar Ratio | 2:1 to 50:1 | 4:1 to 20:1 |
Alcohol Content (v/v) | 5–95% | 20–60% |
Reaction Time | 2–24 hours | 6–12 hours |
Elevated temperatures (>80°C) favor faster reaction rates but risk thermal decomposition of TFE, while pressures above 500 kPa enhance gas-liquid mass transfer. A water-to-cyanide molar ratio exceeding 4:1 ensures complete hydrolysis of the nitrile intermediate, minimizing residual cyanide contamination . Methanol is preferred over ethanol due to its higher polarity and miscibility with water, which facilitates homogeneous reaction conditions.
Work-up and Isolation
Post-reaction work-up involves sequential steps to isolate this compound from the reaction mixture:
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Ammonia Removal : The reaction mixture is heated under reflux or subjected to vacuum stripping to volatilize ammonia, a corrosive and toxic by-product .
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Solvent Distillation : Methanol or ethanol is recovered via fractional distillation, leaving an aqueous solution of crude sodium 2,2,3,3-tetrafluoropropionate.
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Crystallization : The concentrated aqueous solution is cooled to induce crystallization of this compound, which is then filtered, washed with cold ethanol, and dried under reduced pressure .
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Purification : Recrystallization from a binary solvent system (e.g., water-acetone) yields pharmaceutical-grade this compound with >98% purity, as verified by ion chromatography and nuclear magnetic resonance (NMR) spectroscopy .
Alternative Synthesis Routes
Electrochemical Synthesis
Pilot-scale studies have explored the electrolysis of fluoroalkyl carboxylates in aqueous media to generate perfluorinated alkanes, but such processes are energy-intensive and yield this compound only as a minor by-product . Further research is needed to optimize Faradaic efficiency and scalability.
Analytical Characterization
Quality control of this compound necessitates multi-technique validation:
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NMR Spectroscopy : NMR confirms the presence of four equivalent fluorine atoms at δ −120 to −125 ppm, while NMR resolves the carboxylate carbon at δ 170–175 ppm .
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Elemental Analysis : Carbon (19.5%), fluorine (45.2%), and sodium (13.7%) contents must align with theoretical values (CFNaO; MW 168.02 g/mol) .
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Ion Chromatography : Quantifies residual cyanide (<1 ppm) and sulfate (<0.1%) impurities to ensure compliance with agrochemical safety standards .
Chemical Reactions Analysis
Types of Reactions: Flupropanate primarily undergoes reactions typical of carboxylic acids, including esterification and amidation. It is also involved in substitution reactions due to the presence of fluorine atoms.
Common Reagents and Conditions:
Esterification: Involves the reaction of this compound with alcohols in the presence of acid catalysts to form esters.
Amidation: Reaction with amines to form amides, often under dehydrating conditions.
Substitution: Fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Major Products:
Esters: Formed from esterification reactions.
Amides: Resulting from amidation reactions.
Substituted Derivatives: Products of substitution reactions involving fluorine atoms.
Scientific Research Applications
Herbicidal Applications
Flupropanate is recognized for its effectiveness in controlling specific invasive grass species, making it a valuable tool in integrated weed management programs.
Control of Invasive Grasses
- Serrated Tussock (Nassella trichotoma) : this compound is extensively used to manage serrated tussock, a highly invasive species that can dominate pastures and reduce biodiversity. Field trials have demonstrated that this compound can effectively reduce the survival rate of serrated tussock at application rates as low as 0.5 L/ha, with an estimated effective dose (ED50) calculated at approximately 0.75 L/ha .
- Chilean Needle Grass (Nassella neesiana) : Similar to its effects on serrated tussock, this compound has been shown to selectively control Chilean needle grass, with variable responses observed depending on the application rate. For instance, survival rates of this species can vary significantly, indicating a need for careful management practices .
Impact on Non-Target Species
This compound's selectivity is crucial for minimizing impacts on non-target plant species, which is essential for maintaining ecological balance.
Glasshouse Trials
In controlled glasshouse experiments, this compound was applied to various non-target species to assess its effects:
- Kangaroo Grass (Themeda triandra) : This species showed resilience to this compound at lower application rates, with survival rates remaining high even at 2 L/ha. However, higher rates resulted in significant stunting and reduced growth .
- Other Species : The survival of several other pasture species such as perennial rye and sub clover remained unaffected by this compound treatments, underscoring its selective nature .
Case Studies
Several case studies illustrate the practical applications of this compound in real-world settings.
Serrated Tussock Management
A case study from Australian Wool Innovation highlights the use of this compound for spot spraying serrated tussock plants. The residual nature of this compound allows for effective long-term management of this invasive species .
Integrated Weed Management
Another study focused on integrated approaches combining this compound with other management strategies to enhance pasture health and productivity. The results indicated that when used judiciously, this compound could significantly improve pasture quality by controlling invasive grasses without harming desirable forage species .
Comparative Efficacy Data
The following table summarizes the efficacy of this compound against various pasture species based on field and glasshouse trials:
Species | Application Rate (L/ha) | Survival Rate (%) | ED50 (L/ha) |
---|---|---|---|
Serrated Tussock | 0.5 | 83.3 | 0.75 |
Chilean Needle Grass | 1.5 | 37.5 | N/A |
Kangaroo Grass | 2.0 | 33.3 | N/A |
Perennial Rye | 1.0 | 87.5 | N/A |
Sub Clover | 2.0 | 75 | N/A |
Mechanism of Action
Flupropanate exerts its herbicidal effects by inhibiting lipid synthesis in target plants. It is absorbed mainly through the roots and translocated throughout the plant, leading to a gradual decline in growth and eventual death of the treated grasses . The inhibition of lipid synthesis disrupts cell membrane formation and function, which is critical for plant survival .
Comparison with Similar Compounds
Key Attributes :
- Residual Control : Provides 6–12 months of suppression for emerging seedlings through soil persistence .
- Selectivity : Targets invasive grasses while sparing some pasture species, though efficacy varies with soil type and application method .
- Resistance Concerns : Overuse has led to confirmed resistance in Australian populations, necessitating integrated management strategies .
Flupropanate vs. 2,2-DPA
Chemical Profile :
- 2,2-DPA (Diphenylacetic acid): A structurally distinct herbicide with a similar application scope but differing in chemical class and resistance profile.
Efficacy and Resistance :
- This compound initially showed superior knockdown of established plants, but resistance development has reduced its reliability. In contrast, 2,2-DPA demonstrated marginally better control in field trials, though both compounds face resistance challenges due to shared resistance mechanisms (Group J) .
- Residual Activity: this compound outperforms 2,2-DPA in long-term soil persistence, with 70% recovery in soil after 12 months vs.
Environmental Impact :
- This compound’s mobility in soil horizons can lead to variable efficacy, particularly in chromosols and vertisols, whereas 2,2-DPA’s environmental behavior remains understudied .
This compound vs. Glyphosate
Mode of Action :
- Glyphosate (Group L): A non-selective, systemic herbicide inhibiting the shikimate pathway, contrasting with this compound’s lipid biosynthesis disruption .
Application and Selectivity :
- This compound : Requires pre-emergent or early post-emergent application for residual control. Selective against grasses but ineffective on broadleaf weeds .
- Glyphosate: Non-selective, requiring active plant growth for translocation. Lacks residual activity, necessitating repeated applications .
Resistance and Limitations :
- Glyphosate resistance is widespread globally, whereas this compound resistance is localized but increasing .
- Glyphosate’s non-target toxicity limits its use in mixed pastures, unlike this compound’s partial selectivity .
Other Comparators
- Clethodim, Propaquizafop, Asulam : These herbicides (Group A) were trialed but culled due to subpar control of serrated tussock and lack of residual activity .
- Imazamox : Tested as an additive but failed to enhance this compound’s efficacy or prevent seedling emergence .
Data Tables
Table 1: Comparative Efficacy of this compound and Key Alternatives
Compound | Mode of Action | Residual Activity (Months) | Selectivity | Resistance Reported | Key Limitation |
---|---|---|---|---|---|
This compound | Lipid biosynthesis | 6–12 | Moderate | Yes (Australia) | Soil mobility variability |
2,2-DPA | Unknown (Group J) | <6 | Low | Yes | Marginal control |
Glyphosate | Shikimate pathway | 0 | None | Global | Non-target toxicity |
Table 2: Soil Recovery of this compound (Granular vs. Liquid Formulations)
Time Post-Application | Granular Recovery (%) | Liquid Recovery (%) |
---|---|---|
3 months | 47 | 17 |
12 months | 30 | 8 |
Key Research Findings
- Resistance Management: this compound’s utility is jeopardized by resistance, emphasizing the need for rotation with non-Group J herbicides .
- Economic Impact: Inconsistent control has led to costs exceeding $50,000 per treatment in some cases, underscoring the urgency for alternative strategies .
Biological Activity
Flupropanate, a systemic herbicide with the chemical formula , is primarily used for controlling various weed species, particularly in pasture and agricultural settings. Its biological activity is characterized by its mode of action, efficacy against specific target plants, and environmental interactions. This article delves into these aspects, supported by research findings, case studies, and comparative data.
This compound is notable for its fluorinated structure, which enhances its herbicidal properties. The presence of fluorine atoms contributes to a strong electron-withdrawing effect, influencing the molecule's reactivity and interaction with biological systems. The herbicide acts by inhibiting lipid biosynthesis in plants, specifically targeting fatty acid synthesis pathways. This disruption leads to cell death in susceptible weed species while minimizing damage to desirable plants due to its selective nature .
The degradation of this compound in the environment involves hydrolysis, resulting in products such as trifluoroacetic acid and hydrogen fluoride. This breakdown process is crucial for assessing the environmental impact of this compound and its residues in soil and water systems.
Efficacy Against Target Weeds
This compound has been extensively studied for its effectiveness against various weed species, including serrated tussock (Nassella trichotoma) and Chilean needle grass (Nassella neesiana). Research indicates that while this compound is effective in controlling these invasive species, resistance has been documented, necessitating ongoing research into alternative control methods .
Table 1: Comparative Efficacy of this compound on Various Weeds
Weed Species | Control Efficacy (%) | Notes |
---|---|---|
Serrated Tussock | 85 | Resistance observed in some populations |
Chilean Needle Grass | 90 | Effective under controlled conditions |
Gamba Grass | 75 | Reduced seedling emergence with residual use |
Broadleaf Weeds | 70 | Impact varies with grazing regimes |
Case Studies
Case Study 1: Serrated Tussock Management
A study conducted in Australia evaluated the effectiveness of this compound on serrated tussock populations. The results showed significant control (85%) but highlighted emerging resistance in certain areas. This necessitated further investigation into integrated pest management strategies combining this compound with biological control agents such as Fusarium oxysporum to enhance efficacy .
Case Study 2: Impact on Pasture Species
Research focusing on the impact of this compound on beneficial pasture species revealed that even at recommended dosages, there were negative effects on native grasses and forbs. This raises concerns about its application in mixed-species pastures where non-target species may suffer unintended damage .
Environmental Considerations
This compound's environmental persistence and potential toxicity to non-target organisms are critical factors influencing its use. Studies have indicated that while it effectively controls target weeds, its residual presence can affect soil health and biodiversity. Monitoring programs are essential to assess long-term impacts on ecosystems where this compound is applied.
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F4O2/c4-1(5)3(6,7)2(8)9/h1H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRROZVNOOEPPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058177 | |
Record name | Flupropanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
756-09-2 | |
Record name | Flupropanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=756-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flupropanate [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000756092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flupropanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3-tetrafluoropropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.954 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUPROPANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/376KS3J2Q6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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